Acid red 307
Description
Acid Red 307 (C.I. This compound) is a synthetic azo dye widely used in the textile, food, and cosmetic industries due to its vibrant color and stability. Azo dyes like this compound are characterized by one or more azo groups (-N=N-) bonded to aromatic rings, often functionalized with sulfonic acid groups to enhance water solubility.
Properties
CAS No. |
12220-35-8 |
|---|---|
Molecular Formula |
C12H25NO |
Synonyms |
Acid red 307 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Acid Red 307 belongs to the azo dye family, which includes compounds such as C.I. Acid Red 14 , Acid Red 18 , and Allura Red AC (Red 40) . Key structural and functional differences include:
Adsorption and Environmental Behavior
Azo dyes exhibit distinct adsorption characteristics in environmental matrices. For example:
- C.I. Acid Red 14 adsorbs strongly in soils, with equilibrium adsorption intensity following the order: GSE17200 < GSE17201 < DG04. Its adsorption conforms to the Freundlich isotherm and pseudo-second-order kinetics, with increased adsorption at lower pH and higher salinity .
- This compound likely shares similar adsorption mechanisms due to shared sulfonic acid groups, but specific data are lacking.
Toxicity and Ecotoxicological Impact
Comparative phytotoxicity studies of azo dyes reveal:
- C.I. Acid Red 14 inhibits root elongation in wheat (Triticum aestivum) and rice (Oryza sativa) with EC₅₀ values of 7.78 g/L and 6.23 g/L, respectively .
- Allura Red AC shows lower acute toxicity in aquatic organisms but is linked to hyperactivity in mammals.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is the gold standard for quantifying phenolic compounds in dyes and their degradation products. For instance:
- Polyphenols in wine grapes (analogous to dye degradation byproducts) are quantified via HPLC–DAD, detecting compounds like gallic acid and resveratrol .
- This compound ’s stability and degradation pathways could be similarly analyzed using advanced chromatographic techniques.
Q & A
Q. How can researchers design experiments to assess the stability of Acid Red 307 under varying physicochemical conditions (e.g., pH, temperature)?
Methodological Answer:
- Experimental Design: Use controlled environmental chambers to simulate pH (e.g., 2–12) and temperature (e.g., 4°C–60°C) gradients. Monitor degradation via UV-Vis spectroscopy to track absorbance peaks specific to this compound .
- Data Collection: Employ kinetic modeling (e.g., zero/first-order decay rates) to quantify stability. Include triplicate trials to ensure reproducibility .
- Validation: Cross-validate results with HPLC to confirm structural integrity post-exposure .
Q. What analytical techniques are most reliable for characterizing this compound’s molecular interactions with biomolecules (e.g., proteins)?
Methodological Answer:
- Spectroscopic Analysis: Use fluorescence quenching assays to detect binding affinity. Titrate this compound against target proteins (e.g., albumin) and measure emission shifts .
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (e.g., association/dissociation rates) .
- Controls: Include negative controls (e.g., buffer-only samples) and validate with circular dichroism (CD) to confirm conformational changes in proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s cytotoxic effects across different cell lines?
Methodological Answer:
- Hypothesis Testing: Systematically vary experimental parameters (e.g., cell density, exposure duration) to identify confounding variables. Use ANOVA to compare dose-response curves .
- Mechanistic Studies: Apply RNA sequencing to identify differentially expressed genes in sensitive vs. resistant cell lines, focusing on detoxification pathways (e.g., glutathione metabolism) .
- Meta-Analysis: Aggregate data from published studies to identify trends (e.g., cell-type-specific uptake efficiency) and validate with independent assays (e.g., flow cytometry for intracellular dye accumulation) .
Q. What methodologies enable the integration of this compound’s in vitro data into predictive models for environmental or toxicological impact?
Methodological Answer:
- Computational Modeling: Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and molecular weight to predict bioaccumulation .
- Ecotoxicity Assays: Test this compound in multi-trophic systems (e.g., algae-Daphnia-fish) to assess trophic transfer. Use LC-MS/MS to quantify residues in tissues .
- Longitudinal Studies: Conduct microcosm experiments to simulate environmental degradation, measuring half-life under UV exposure and microbial activity .
Q. How should researchers address variability in spectroscopic data when quantifying this compound in complex matrices (e.g., wastewater)?
Methodological Answer:
- Matrix Normalization: Use standard addition methods to correct for interference from organic matter. Validate with spike-recovery tests (target: 90–110% recovery) .
- Advanced Detection: Pair UV-Vis with tandem mass spectrometry (MS/MS) for selective ion monitoring, reducing false positives .
- Statistical Outlier Removal: Apply Grubbs’ test or robust regression to exclude anomalous data points .
Methodological Best Practices
- Reproducibility: Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), as emphasized in peer-reviewed guidelines .
- Data Contradictions: Use sensitivity analyses to test assumptions (e.g., pH-dependent dye aggregation) and publish negative results to avoid publication bias .
- Ethical Reporting: Adhere to institutional review standards for chemical safety data, ensuring raw datasets and analytical codes are archived in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
